4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Overview
Description
4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring, with a trifluoromethyl group attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 2-methyl-4,6-dichloropyrimidine with suitable nucleophiles.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrimidine intermediate with piperazine under controlled conditions.
Attachment of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is attached to the piperazine ring through an acylation reaction using 2-(trifluoromethyl)benzoyl chloride.
Formation of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrimidine ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.
Reduction: Reduction of the benzoyl group can yield an alcohol derivative.
Substitution: Substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Research: It serves as a model compound for studying the effects of trifluoromethyl groups on chemical reactivity and stability.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. The piperazine and morpholine rings contribute to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)benzoic acid
- 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)phenol
- 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)thiazole
Uniqueness
The uniqueness of 4-(2-Methyl-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-yl)morpholine lies in its combination of a trifluoromethylbenzoyl group with a morpholine ring, which imparts distinct electronic and steric properties. This combination enhances its potential as a therapeutic agent and its utility in various chemical and biological research applications.
Properties
IUPAC Name |
[4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O2/c1-15-25-18(14-19(26-15)28-10-12-31-13-11-28)27-6-8-29(9-7-27)20(30)16-4-2-3-5-17(16)21(22,23)24/h2-5,14H,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABODGXRJYFSGFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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